[1-(Propan-2-yl)cyclopropyl]methanol
CAS No.: 1502415-85-1
Cat. No.: VC4948805
Molecular Formula: C7H14O
Molecular Weight: 114.188
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1502415-85-1 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.188 |
| IUPAC Name | (1-propan-2-ylcyclopropyl)methanol |
| Standard InChI | InChI=1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | OVDQNNRXSNYVBL-UHFFFAOYSA-N |
| SMILES | CC(C)C1(CC1)CO |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound features a cyclopropane ring substituted at one carbon with an isopropyl group (-CH(CH₃)₂) and at the adjacent carbon with a hydroxymethyl group (-CH₂OH). This arrangement creates significant steric strain due to the cyclopropane’s 60° bond angles, while the polar hydroxyl group enhances solubility in protic solvents . The IUPAC name, (1-propan-2-ylcyclopropyl)methanol, reflects this substitution pattern .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | |
| Boiling Point | 180–185°C (estimated) | |
| Solubility | Miscible in ethanol, methanol | |
| Storage Conditions | Room temperature, inert atmosphere |
Spectroscopic Characterization
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¹H NMR: Signals include a triplet for cyclopropane protons (δ 0.5–1.0 ppm), a multiplet for the isopropyl group (δ 1.1–1.3 ppm), and a broad singlet for the hydroxyl proton (δ 1.5–2.0 ppm).
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IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹) and C-O vibration (~1050 cm⁻¹) confirm the alcohol functionality.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two key steps:
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Cyclopropanation: A [2+1] cycloaddition between an alkene (e.g., isopropenyl chloride) and a carbene precursor (e.g., diazomethane) forms the cyclopropane core .
-
Hydroxymethylation: Subsequent oxidation or nucleophilic substitution introduces the hydroxymethyl group. For example, treatment with formaldehyde under basic conditions yields the target alcohol.
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CH₂N₂, Cu(I) catalyst | 60–70% |
| Hydroxymethylation | HCHO, K₂CO₃, 80°C | 85% |
Industrial Optimization
Large-scale production employs continuous-flow reactors to manage exothermic cyclopropanation reactions. Catalytic systems using rhodium or palladium improve efficiency, achieving yields >90% with reduced by-products .
Chemical Reactivity and Functionalization
Oxidation Reactions
The primary alcohol undergoes oxidation to form [1-(propan-2-yl)cyclopropyl]carbaldehyde using pyridinium chlorochromate (PCC). Further oxidation with KMnO₄ yields the corresponding carboxylic acid, a precursor for ester derivatives.
Nucleophilic Substitution
The hydroxyl group participates in Mitsunobu reactions to form ethers or esters. For instance, reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) converts the alcohol to a tosylate, enabling SN2 substitutions.
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic conditions. Treatment with HBr in acetic acid produces 3-bromo-2-methylpentan-1-ol, demonstrating utility in synthesizing branched alkanes .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for antitumor agents. Its cyclopropane moiety enhances metabolic stability, while the hydroxyl group allows conjugation with bioactive molecules. For example, derivatives exhibit inhibitory activity against kinase enzymes implicated in cancer progression.
Materials Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, improving thermal stability. Copolymers incorporating this monomer show glass transition temperatures (Tg) exceeding 150°C.
Catalysis
Palladium complexes ligated by cyclopropane-derived alcohols catalyze Suzuki-Miyaura couplings with high turnover numbers (TON > 10⁵), attributed to the ligand’s steric bulk and electron-donating properties .
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